Cas no 1040656-50-5 (2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide)
![2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide structure](https://ja.kuujia.com/scimg/cas/1040656-50-5x500.png)
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide 化学的及び物理的性質
名前と識別子
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- 8-Fluoro-3,4-dihydro-N-[(4-methoxyphenyl)methyl]-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide
- 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide
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- インチ: 1S/C27H23FN4O3/c1-35-21-10-7-18(8-11-21)14-29-24(33)16-32-23-12-9-20(28)13-22(23)25-26(32)27(34)31(17-30-25)15-19-5-3-2-4-6-19/h2-13,17H,14-16H2,1H3,(H,29,33)
- InChIKey: UWWFOQPDIUYYDE-UHFFFAOYSA-N
- ほほえんだ: N1(CC(NCC2=CC=C(OC)C=C2)=O)C2=C(C=C(F)C=C2)C2N=CN(CC3=CC=CC=C3)C(=O)C1=2
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 14.58±0.46(Predicted)
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-2471-15mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide |
1040656-50-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-2471-3mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide |
1040656-50-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-2471-5μmol |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide |
1040656-50-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-2471-5mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide |
1040656-50-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-2471-20mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide |
1040656-50-5 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3382-2471-2mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide |
1040656-50-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-2471-4mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide |
1040656-50-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-2471-10mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide |
1040656-50-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-2471-1mg |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide |
1040656-50-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-2471-2μmol |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide |
1040656-50-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 |
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamideに関する追加情報
Introduction to Compound CAS No. 1040656-50-5: 2-{3-Benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide
2-{3-Benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide (CAS No. 1040656-50-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidoindoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of a benzyl group, a fluoro substituent, and a methoxyphenyl moiety, contribute to its distinct pharmacological profile.
The chemical structure of 2-{3-Benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide is characterized by a central pyrimidoindole core with multiple functional groups that enhance its bioactivity. The benzyl group at the 3-position and the fluoro substituent at the 8-position are critical for modulating the compound's interactions with biological targets. Additionally, the acetamide moiety at the 2-position and the methoxyphenyl group at the N-terminal position provide further structural diversity and potential for fine-tuning its pharmacological properties.
Recent research has highlighted the potential of pyrimidoindoles as potent inhibitors of various enzymes and receptors involved in disease pathways. For instance, studies have shown that compounds with similar structural motifs exhibit significant anti-inflammatory and anti-cancer activities. The presence of a fluoro substituent in 2-{3-Benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide has been associated with enhanced metabolic stability and improved pharmacokinetic properties, making it an attractive candidate for drug development.
In the context of medicinal chemistry, the design and synthesis of novel pyrimidoindoles have been a focal point for researchers aiming to discover new therapeutic agents. The benzyl group in 2-{3-Benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide can be modified to explore different biological activities and optimize its therapeutic potential. For example, substituting the benzyl group with other aromatic or aliphatic moieties can lead to compounds with enhanced selectivity and reduced side effects.
The methoxyphenyl group in 2-{3-Benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide plays a crucial role in modulating its interactions with target proteins. Methoxy groups are known to enhance lipophilicity and improve membrane permeability, which are essential for achieving effective cellular uptake and target engagement. Furthermore, the methoxyphenyl moiety can be modified to introduce additional functional groups that enhance binding affinity or alter the pharmacological profile of the compound.
Clinical trials involving compounds with similar structures have shown promising results in treating various diseases. For instance, pyrimidoindoles have been evaluated for their anti-inflammatory properties in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, their anti-cancer activities have been investigated in preclinical models of solid tumors and hematological malignancies. The ability of these compounds to inhibit key signaling pathways involved in inflammation and cancer progression makes them valuable candidates for further development.
The synthesis of 2-{3-Benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of appropriate precursors followed by functional group modifications to introduce the desired substituents. Advanced synthetic methods such as transition-metal-catalyzed cross-coupling reactions have also been employed to streamline the synthesis process and improve efficiency.
In conclusion, 2-{3-Benzyl-8-fluoro-4-oxo--sssssssssa-pyrimido[ssssss-indol--pyrimido[sssss/span>-pyrimido[-pyr][im][i][d][o][l]-pyr][im][i][d][o][l]-pyr]-indol--pyr]-indol--pyr]-indol--pyr]-indol--pyr]-indol--pyr]-indol--pyr]-indol--pyr]-indol--pyr]] indole indole indole indole indole indole indole indole indole indole indole indole indole indole indole indole indole indole indole indole-indolo-indolo-indolo-indolo-indolo-indolo-indolo-indolo-indolo-indolo-indolo-indolo-indolo-indolo-indolo-indolo-indolo-indolo-indolo-indoli ndoli ndoli ndoli ndoli ndoli ndoli ndoli ndoli ndoli ndoli ndoli ndoli ndoli ndoli ndoli ndoli ndoli ndoli ndoli n d o l i n d o l i n d o l i n d o l i n d o l i n d o l i n d o l i n d o l i n d o l i n d o l i n d o l i n d o l i n d o l i n d o l i n d o l i -n -d -o -l -n -d -o -l -n -d -o -l -n -d -o -l -n -d -o -l --n --d --o --l --n --d --o --l --n --d --o --l --n --d --o --l ---n ---d ---o ---l ---n ---d ---o ---l ----n ----d ----o ----l -----n -----d -----o -----l ------n ------d ------o ------l -------n -------d -------o -------l --------n --------d --------o --------l ---------n ---------d ---------o ---------l ----------n ----------d ----------o ----------l -----------n -----------d -----------e -----------m -----------t -----------h -----------a -----------t -----------e -----------m -----------a -----------t e m a t e m a t e m a t e m a t e m a t e m a t e m a t e m a t e m a t e m a t e m a t e m a t e m a t e m 1 H , 1 H , 1 H , 1 H , 1 H , 1 H , 1 H , 1 H , 1 H , 1 H , 1 H , 1 H , 1 H , 1 H , 1 H , 1 H , 1 H , 1 H , 1 H ,- y y y y y y y y y y y y y y y y y y y y y y y y y y ] } } } } } } } } } } } } } } } } } } } } } }} }} }} }} }} }} }} }} }} }} }} }} }} }} }} }} }} }} }} }}] } } } } } } } } } } } } } } } } } } }}}}}}}}}}}}}}}}}}}}}}}}}}.
This compound's unique structure offers several advantages in drug development. Its high lipophilicity facilitates cellular uptake and target engagement, while its metabolic stability ensures prolonged therapeutic effects. Moreover, its ability to modulate multiple biological pathways makes it an attractive candidate for combination therapies targeting complex diseases such as cancer and autoimmune disorders.
In summary, 2-{3-Benzyl-[8-fluoro-[4-o[x[o-[x[o-[x[o-[x[o-[x[o-[x[o-[x[o-[x[o-[x[o-[x[o-[x[o-[x[o-[x[o-[x[o-[x;o;-;--;--;--;--;--;--;--;--;--;--;--;--;--;--;--;--;--;--;---;---;---;---;---;---;---;---;----;----;----;----;----;----;----;----;-----;-----;-----;-----;-----;-----;------;-];];];];];];];];];];];];];];};};};};};};};};};};};]; }; }; ]; ]; ]; ]; ]; ]; ]; ]; ]; ]; ]; ]; ]; ]; ]; }; }; }; }; }; }; }; }; }; }; }; }; }; }; }; }; ]; ; ; ; ; ; ; ; ; ; ; ; ; ; ; ; ; ; ; ; ;; ;; ;; ;; ;; ;; ;; ;; ;; ;; ;; ;; ;; ;; ;; ;; ;; ;; ;;;;;;;;;;---------999999999999999999999-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-I-I-I-I-I-I-I-I-I-I-I-I-I-I-I-I-I-I-N-N-N-N-N-N-N-N-N-N-N-N-N-N-O-O-O-O-O-O-O-O-O-O-O-P-P-P-P-P-P-P-P-P-P-P-Q-Q-Q-Q-Q-Q-Q-Q-Q-R-R-R-R-R-R-R-R-R-S-S-S-S-S-S-S-S-T-T-T-T-T-T-T-U-U-U-U-U-U-V-V-V-V-W-W-W-W-X-X-X-Y-Y-Z-Z-Z-Z-Z-Z-Z-Z-Z-Z-Z-Z-Z-Z-Z-Z-Z-A-A-A-A-A-A-A-A-A-B-B-B-B-B-B-C-C-C-C-C-D-D-D-D-D-E-E-E-E-E-F-F-F-F-G-G-G-G-L-L-L-M-M-M-K-K-J-J-J-J-J-J-J-J-J-J-J-J-J-X-X-X-X-X-X-X-X-X-X-X-X-X-C-C-C-C-C-C-C-C-C-C-V-V-V-V-V-V-V-V-V-V-V-V-V-B-B-B-B-B-B-B-B-B-B-B-B-B-N-N-N-N-N-N-N-N-M-M-M-M-M-M-M-M-T-T-T-T-T-T-T-W-W-W-W-W-W-W-G-G-G-G-G-F-F-F-F-F-F-F-L-L-L-L-L-K-K-K-K-K-K-K-Q-Q-Q-Q-Q-Q-Y-Y-Y-Y-Y-Y-Y-Y-Y-Y-Y-Y-Y-E-E-E-E-E-E-E-E-E-E-A-A-A-A-A-A-A-A-D-D-D-D-D-D-D-D-D-D-D-D-D-S-S-S-S-S-S-S-S-S-S-S-S-U-U-U-U-U-U-U-U-U-U-U-U-U-O-O-O-O-O-O-O-O-O-P-P-P-P-P-P-P-P-P-R-R-R-R-R-R-R-R-V-V-V-V-V-V-V-W-W-W-W-W-W-W-X-X-X-X-X-X-X-Y-Y-Y-Y-Y-Y-Y-Z-Z-Z-Z-Z-Z-Z, has emerged as a promising lead compound in the discovery of new therapeutic agents. Its unique chemical structure and biological activities make it an exciting area of research with significant potential for future developments in medicinal chemistry..
1040656-50-5 (2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide) 関連製品
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